REACTION_CXSMILES
|
C[Si](C)(C)CCOC[N:7]1C(C2C3NN=NC=3N=C(N)N=2)=CC=N1.[H-].[Na+].[Br:26][CH2:27][C:28]1[CH:29]=[C:30]([CH:40]=[CH:41]C=1)[CH2:31]NC(=O)OC(C)(C)C>CN(C=O)C>[Br:26][CH2:27][C:28]1[CH:29]=[C:30]([CH3:31])[CH:40]=[CH:41][N:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
BrCC=1C=C(CNC(OC(C)(C)C)=O)C=CC1
|
Type
|
CUSTOM
|
Details
|
stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between EtOAc (20 mL) and H2O (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by chromatography [SiO2; iso-hexane:EtOAc (1:1)]
|
Type
|
DISSOLUTION
|
Details
|
The resulting yellow syrup was dissolved in MeOH (3 mL)
|
Type
|
ADDITION
|
Details
|
treated with HCl (2 mL, 4-M in dioxane)
|
Type
|
STIRRING
|
Details
|
stirred for 17 h
|
Duration
|
17 h
|
Type
|
FILTRATION
|
Details
|
the resulting solid filtered
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=NC=CC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 258 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 138.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |